molecular formula C17H14Cl2N2O3 B6485142 1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1103513-91-2

1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide

Cat. No.: B6485142
CAS No.: 1103513-91-2
M. Wt: 365.2 g/mol
InChI Key: WGGXNJAJCJSVEF-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.0381477 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenoxy group, an indole moiety, and a carboxamide functional group. These structural components are believed to contribute to its biological activity by interacting with various cellular targets.

Research indicates that the compound exerts its biological effects primarily through:

  • Cytotoxicity : It has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
  • DNA Interaction : The compound may intercalate into DNA, leading to structural alterations that result in DNA damage. This is evidenced by the presence of abasic sites and double-strand breaks in treated cells .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at different phases (S and G2), which inhibits cell proliferation and promotes apoptosis .

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results from these studies are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MKN74 (Gastric Cancer)37.54Induces apoptosis; S-phase arrest
BJ (Normal Fibroblast)>631.45Minimal toxicity observed

The IC50 values indicate that the compound exhibits potent cytotoxicity against cancer cells while sparing normal cells, highlighting its therapeutic potential .

Study 1: Anticancer Activity

In a study conducted by Gupta et al., the compound was synthesized and characterized. Its anticancer activity was assessed using the MTT assay on MKN74 gastric cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 37.54 µM, with mechanisms involving apoptosis and DNA damage being elucidated through flow cytometry analysis .

Study 2: Comparative Analysis with Other Compounds

A comparative study evaluated the efficacy of this compound against other thiosemicarbazide derivatives. The results showed that while several derivatives exhibited anticancer properties, this compound demonstrated superior selectivity towards cancer cells compared to normal fibroblasts . This selectivity is crucial for reducing potential side effects during treatment.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from 2,4-dichlorophenoxyacetic acid have shown cytotoxic effects against various cancer cell lines, including gastric cancer (MKN74) and human skin fibroblasts (BJ). The cytotoxicity was assessed using the MTT assay, revealing varying degrees of effectiveness based on structural modifications to the thiosemicarbazide backbone .

Key Findings:

  • Cytotoxicity : The synthesized thiosemicarbazide derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.
  • Mechanism of Action : These compounds interact with DNA, causing apoptosis and cell cycle arrest, which are critical for their anticancer efficacy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that similar indole derivatives can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Herbicidal Activity

The 2,4-dichlorophenoxy moiety is known for its herbicidal properties. Compounds containing this functional group act as synthetic auxins, promoting uncontrolled growth in broadleaf weeds while being less harmful to grasses. This selective herbicidal action makes it valuable in agricultural practices for weed management .

Advantages:

  • Selectivity : Effective against broadleaf weeds without damaging cereal crops.
  • Wide Usage : Commonly included in commercial herbicides and lawn care products.

Enzyme Inhibition Studies

Research indicates that indole derivatives can serve as enzyme inhibitors, particularly in pathways related to cancer metabolism. The ability of 1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide to modulate enzyme activity could lead to new therapeutic strategies targeting metabolic pathways in cancer cells .

Case Studies

StudyFocusFindings
Gupta et al. (2020)Anticancer ActivityDemonstrated significant cytotoxicity against MKN74 cells with structural optimization leading to enhanced efficacy.
PMC7072506 (2020)Antimicrobial PropertiesIndicated potential for broad-spectrum antimicrobial activity through structural modifications of indole derivatives.
Environmental Protection Agency (2025)Herbicidal ActivityConfirmed the effectiveness of 2,4-D derivatives in controlling weed populations while maintaining crop health.

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-11-5-6-15(12(19)8-11)24-9-16(22)21-13-4-2-1-3-10(13)7-14(21)17(20)23/h1-6,8,14H,7,9H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGXNJAJCJSVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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